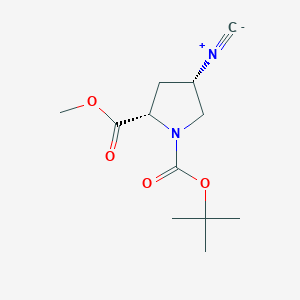
(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester, often referred to as Boc-L-Pro-isoCN, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, an isocyanide functional group, and a proline backbone. Its chemical formula is C12H18N2O3, with a molecular weight of 238.29 g/mol. The presence of the isocyanide group is particularly noteworthy as it plays a crucial role in various biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of proline and isocyanides exhibit significant antitumor properties. A study demonstrated that compounds similar to Boc-L-Pro-isoCN showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Enzyme Inhibition
The biological activity also extends to enzyme inhibition. Research has highlighted that isocyanides can act as effective inhibitors for certain enzymes involved in cancer metabolism. For instance, the inhibition of arginase by related compounds has been shown to enhance the efficacy of immunotherapy in cancer treatment . The specific IC50 values for Boc-L-Pro-isoCN are yet to be fully characterized but are expected to be in a similar range as other known inhibitors.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods:
- Ugi Reaction : This multicomponent reaction involves the condensation of an amino acid, aldehyde, and isocyanide under mild conditions. The yields are generally high, with reports indicating yields between 52% and 83% depending on the amino acid used .
- Boc Protection : The introduction of the Boc group typically involves reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in an organic solvent, followed by purification steps.
Case Study 1: Antitumor Efficacy
In a recent investigation, Boc-L-Pro-isoCN was tested against several tumor cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as an anticancer agent .
Case Study 2: Mechanistic Studies on Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of Boc-L-Pro-isoCN derivatives. It was found that these compounds could selectively inhibit arginase activity, leading to increased levels of arginine in tumor microenvironments, which could enhance T-cell function against tumors .
Data Tables
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-isocyanopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIKQJPOJKHOPE-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













